molecular formula C8H9NO B053668 3,5-Dimethyl-4-(prop-1-yn-1-yl)isoxazole CAS No. 113479-03-1

3,5-Dimethyl-4-(prop-1-yn-1-yl)isoxazole

Cat. No. B053668
M. Wt: 135.16 g/mol
InChI Key: YCUHSIMGGPRQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-4-(prop-1-yn-1-yl)isoxazole is a chemical compound that has been the subject of scientific research due to its potential application in various fields. This compound is a member of the isoxazole family, which is known for its diverse biological activities.

Mechanism Of Action

The mechanism of action of 3,5-Dimethyl-4-(prop-1-yn-1-yl)isoxazole is not fully understood. However, it has been suggested that this compound may act as a modulator of the activity of certain enzymes and receptors in the brain, leading to changes in neuronal activity and synaptic plasticity.

Biochemical And Physiological Effects

Studies have shown that 3,5-Dimethyl-4-(prop-1-yn-1-yl)isoxazole can modulate the activity of certain enzymes and receptors in the brain, leading to changes in neuronal activity and synaptic plasticity. This compound has also been shown to have antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One advantage of using 3,5-Dimethyl-4-(prop-1-yn-1-yl)isoxazole in lab experiments is its potential as a drug candidate for the treatment of neurological disorders. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for research on 3,5-Dimethyl-4-(prop-1-yn-1-yl)isoxazole. One direction is to further investigate its mechanism of action and its potential as a drug candidate for the treatment of neurological disorders. Another direction is to explore its potential as a building block for the synthesis of new materials with unique properties. Additionally, future research could focus on the development of new synthesis methods for this compound to improve its yield and purity.

Synthesis Methods

The synthesis of 3,5-Dimethyl-4-(prop-1-yn-1-yl)isoxazole involves the reaction of 3,5-dimethyl-4-(prop-1-yn-1-yl)isoxazole-4-carboxylic acid with thionyl chloride, followed by reaction with sodium azide and subsequent reduction with lithium aluminum hydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

3,5-Dimethyl-4-(prop-1-yn-1-yl)isoxazole has been studied for its potential application in various fields, including medicinal chemistry, neurobiology, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In neurobiology, it has been studied for its effect on neuronal activity and synaptic plasticity. In materials science, it has been explored for its potential as a building block for the synthesis of new materials with unique properties.

properties

CAS RN

113479-03-1

Product Name

3,5-Dimethyl-4-(prop-1-yn-1-yl)isoxazole

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

3,5-dimethyl-4-prop-1-ynyl-1,2-oxazole

InChI

InChI=1S/C8H9NO/c1-4-5-8-6(2)9-10-7(8)3/h1-3H3

InChI Key

YCUHSIMGGPRQRM-UHFFFAOYSA-N

SMILES

CC#CC1=C(ON=C1C)C

Canonical SMILES

CC#CC1=C(ON=C1C)C

synonyms

Isoxazole, 3,5-dimethyl-4-(1-propynyl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.